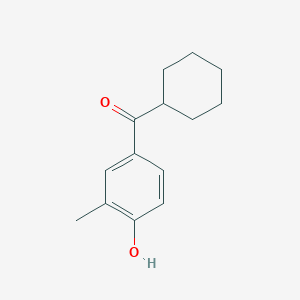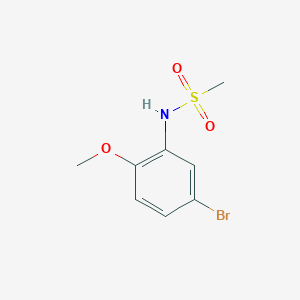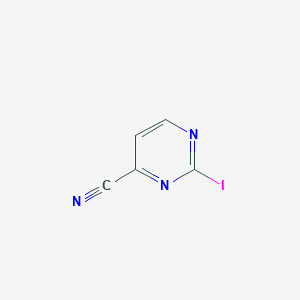
2-Iodopyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3. This compound is part of the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an iodine atom at position 2 and a cyano group at position 4 makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodopyrimidine-4-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with sodium iodide in the presence of a suitable solvent like acetone. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
化学反应分析
Types of Reactions: 2-Iodopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Common reagents include hydrogen gas with a palladium catalyst for reduction and potassium permanganate for oxidation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products Formed:
Substitution Reactions: Products include 2-aminopyrimidine-4-carbonitrile and 2-thiopyrimidine-4-carbonitrile.
Oxidation and Reduction: Products include 2-aminopyrimidine-4-carboxamide and 2-pyrimidinecarboxylic acid.
Coupling Reactions: Products include various biaryl and alkyne derivatives.
科学研究应用
2-Iodopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Iodopyrimidine-4-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and cyano group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed bioactivity.
相似化合物的比较
2-Iodopyridine: Another iodine-substituted heterocycle with similar reactivity but different biological properties.
4-Iodopyrimidine: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
2-Bromopyrimidine-4-carbonitrile: Similar compound with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: 2-Iodopyrimidine-4-carbonitrile is unique due to the combination of the iodine atom and cyano group, which imparts distinct chemical and biological properties
属性
分子式 |
C5H2IN3 |
|---|---|
分子量 |
230.99 g/mol |
IUPAC 名称 |
2-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
InChI 键 |
KHQXHUYAAGNSDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
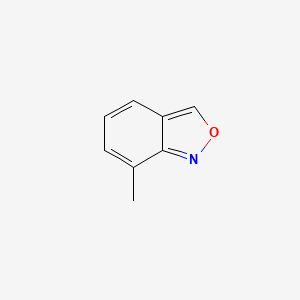

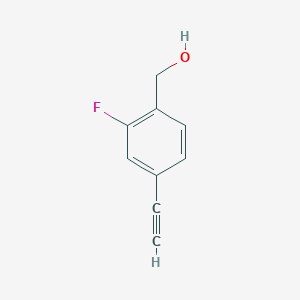
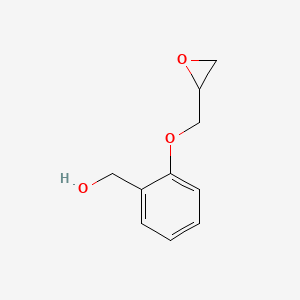
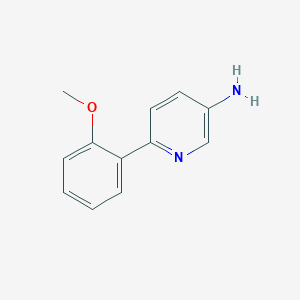

![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)

